Cas no 2639432-44-1 (2-{(tert-butoxy)carbonylamino}-6-fluoro-4-(pyridin-3-yl)benzoic acid)

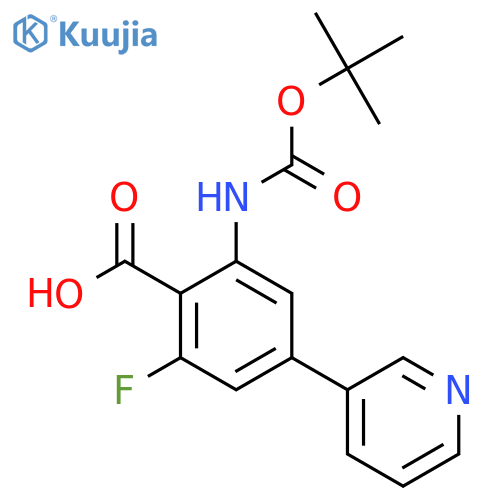

2639432-44-1 structure

商品名:2-{(tert-butoxy)carbonylamino}-6-fluoro-4-(pyridin-3-yl)benzoic acid

2-{(tert-butoxy)carbonylamino}-6-fluoro-4-(pyridin-3-yl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-{[(tert-butoxy)carbonyl]amino}-6-fluoro-4-(pyridin-3-yl)benzoic acid

- 2639432-44-1

- EN300-27725244

- 2-{(tert-butoxy)carbonylamino}-6-fluoro-4-(pyridin-3-yl)benzoic acid

-

- インチ: 1S/C17H17FN2O4/c1-17(2,3)24-16(23)20-13-8-11(10-5-4-6-19-9-10)7-12(18)14(13)15(21)22/h4-9H,1-3H3,(H,20,23)(H,21,22)

- InChIKey: ZGMGWZOBTFQHRM-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C2C=NC=CC=2)C=C(C=1C(=O)O)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 332.11723519g/mol

- どういたいしつりょう: 332.11723519g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 466

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 88.5Ų

2-{(tert-butoxy)carbonylamino}-6-fluoro-4-(pyridin-3-yl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27725244-2.5g |

2-{[(tert-butoxy)carbonyl]amino}-6-fluoro-4-(pyridin-3-yl)benzoic acid |

2639432-44-1 | 95.0% | 2.5g |

$2408.0 | 2025-03-20 | |

| Enamine | EN300-27725244-5.0g |

2-{[(tert-butoxy)carbonyl]amino}-6-fluoro-4-(pyridin-3-yl)benzoic acid |

2639432-44-1 | 95.0% | 5.0g |

$3562.0 | 2025-03-20 | |

| Enamine | EN300-27725244-1g |

2-{[(tert-butoxy)carbonyl]amino}-6-fluoro-4-(pyridin-3-yl)benzoic acid |

2639432-44-1 | 1g |

$1229.0 | 2023-09-10 | ||

| Enamine | EN300-27725244-5g |

2-{[(tert-butoxy)carbonyl]amino}-6-fluoro-4-(pyridin-3-yl)benzoic acid |

2639432-44-1 | 5g |

$3562.0 | 2023-09-10 | ||

| Enamine | EN300-27725244-0.25g |

2-{[(tert-butoxy)carbonyl]amino}-6-fluoro-4-(pyridin-3-yl)benzoic acid |

2639432-44-1 | 95.0% | 0.25g |

$1131.0 | 2025-03-20 | |

| Enamine | EN300-27725244-0.5g |

2-{[(tert-butoxy)carbonyl]amino}-6-fluoro-4-(pyridin-3-yl)benzoic acid |

2639432-44-1 | 95.0% | 0.5g |

$1180.0 | 2025-03-20 | |

| Enamine | EN300-27725244-1.0g |

2-{[(tert-butoxy)carbonyl]amino}-6-fluoro-4-(pyridin-3-yl)benzoic acid |

2639432-44-1 | 95.0% | 1.0g |

$1229.0 | 2025-03-20 | |

| Enamine | EN300-27725244-10g |

2-{[(tert-butoxy)carbonyl]amino}-6-fluoro-4-(pyridin-3-yl)benzoic acid |

2639432-44-1 | 10g |

$5283.0 | 2023-09-10 | ||

| Enamine | EN300-27725244-10.0g |

2-{[(tert-butoxy)carbonyl]amino}-6-fluoro-4-(pyridin-3-yl)benzoic acid |

2639432-44-1 | 95.0% | 10.0g |

$5283.0 | 2025-03-20 | |

| Enamine | EN300-27725244-0.05g |

2-{[(tert-butoxy)carbonyl]amino}-6-fluoro-4-(pyridin-3-yl)benzoic acid |

2639432-44-1 | 95.0% | 0.05g |

$1032.0 | 2025-03-20 |

2-{(tert-butoxy)carbonylamino}-6-fluoro-4-(pyridin-3-yl)benzoic acid 関連文献

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

2639432-44-1 (2-{(tert-butoxy)carbonylamino}-6-fluoro-4-(pyridin-3-yl)benzoic acid) 関連製品

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 152840-81-8(Valine-1-13C (9CI))

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬